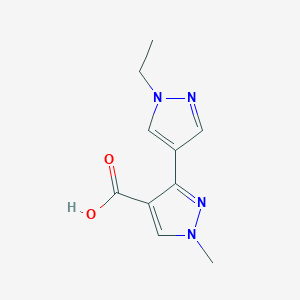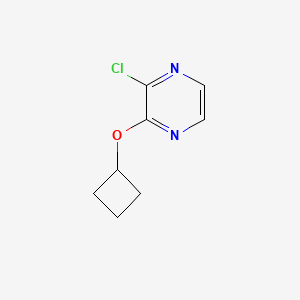
2-Chloro-3-cyclobutoxypyrazine
Übersicht
Beschreibung
2-Chloro-3-cyclobutoxypyrazine, also known as CCP, is an organic compound that belongs to the pyrazine family. It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-chloro-3-(cyclobutyloxy)pyrazine .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-cyclobutoxypyrazine is 1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Chloro-3-cyclobutoxypyrazine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Tuberculostatic Activity in Pyrazine Derivatives
2-Chloro-3-cyanopyrazine was utilized as a substrate in synthesizing tuberculostatic pyrazine derivatives. These derivatives showed potential in vitro tuberculostatic activity, with compound 5b exhibiting significant effectiveness (H. Foks et al., 2005) (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).
Nucleophilic Substitution Reactions
2-Chloro-3-cyanopyrazine effectively undergoes nucleophilic substitution reactions, forming 2-aminopyridines and other derivatives, useful in various chemical syntheses (Z. A. Bomika et al., 1976) (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).
Photocatalytic Decomposition
2-Chloro-3-cyanopyrazine-based atrazine undergoes decomposition in the presence of polyoxometalates when exposed to specific light wavelengths. This process results in various byproducts and demonstrates potential applications in environmental remediation (A. Hiskia et al., 2001) (Hiskia, Ecke, Troupis, Kokorakis, Hennig, & Papaconstantinou, 2001).
DNA Binding Properties
The physicochemical and antimicrobial properties of pyrazine derivatives, including chlorohydrazinopyrazine, were studied for their affinity to DNA. These compounds showed promise for potential clinical applications due to their high DNA binding affinity and low cytotoxicity (P. Mech-Warda et al., 2022) (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).
Antimicrobial Activities in Heterocyclic Substances
2-Chloro-3-cyanopyrazine derivatives have shown antimicrobial activities against various bacterial strains, suggesting their potential in medical applications and drug development (H. Behbehani et al., 2011) (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Influence on Cyanobacterial Growth
The effects of mercuric ion and pesticides including 2-chloro-3-cyanopyrazine derivatives on the growth of cyanobacteria were explored. These studies contribute to our understanding of environmental impacts of such chemicals on aquatic ecosystems (G. Stratton, 1985) (Stratton, 1985).
Eigenschaften
IUPAC Name |
2-chloro-3-cyclobutyloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXVPNWCPMRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-cyclobutoxypyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





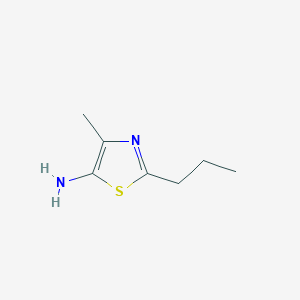

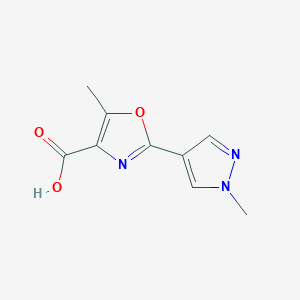
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)


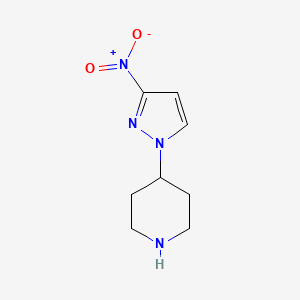
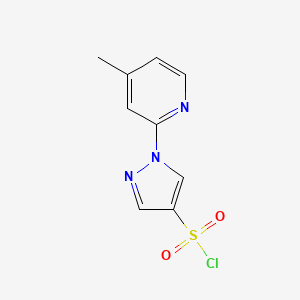

![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)

